6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
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Overview
Description
6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound characterized by its unique structure, which includes an azido group, a nitro group, and a fused imidazo-oxazine ring system.
Preparation Methods
The synthesis of 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazo-oxazine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to optimize the production process .
Chemical Reactions Analysis
6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The azido group can participate in substitution reactions, often forming triazoles through click chemistry with alkynes.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes for click chemistry. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, particularly against tuberculosis.
Chemical Biology: The azido group in the compound makes it a useful tool in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Material Science: The compound’s ability to undergo click chemistry reactions makes it valuable in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes in bacterial cells, leading to cell death. The nitro group undergoes bioreduction, generating reactive intermediates that damage bacterial DNA and other cellular components .
Comparison with Similar Compounds
Similar compounds to 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine include other nitroimidazo-oxazine derivatives, such as:
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: This compound shares a similar core structure but lacks the azido group, which affects its reactivity and applications.
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds have a thiazole ring instead of an oxazine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of the azido and nitro groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFANDBQTUNRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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